(R)-(+)-2-Acetoxypropionyl Chloride
Overview
Description
®-2-Acetoxypropionic acid chloride is an organic compound with the molecular formula C5H7ClO3 It is a derivative of propionic acid, where the hydroxyl group is replaced by an acetoxy group and the carboxyl group is converted to an acid chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Acetoxypropionic acid chloride can be synthesized through the reaction of ®-2-acetoxypropionic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which replaces the hydroxyl group with a chlorine atom, forming the acid chloride . The reaction can be represented as follows:
(R)-2-Acetoxypropionic acid+SOCl2→(R)-2-Acetoxypropionic acid chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of acid chlorides often involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents . These reagents react with the carboxylic acid to form the corresponding acid chloride, along with by-products such as phosphorus oxychloride (POCl3) and hydrogen chloride (HCl).
Chemical Reactions Analysis
Types of Reactions
®-2-Acetoxypropionic acid chloride undergoes several types of reactions, including:
Nucleophilic Substitution: The chlorine atom in the acid chloride is highly electrophilic, making it susceptible to nucleophilic attack.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of acid chlorides from carboxylic acids.
Phosphorus Trichloride (PCl3) and Phosphorus Pentachloride (PCl5): Used in industrial production.
Water, Alcohols, and Amines: Common nucleophiles for substitution reactions.
Major Products Formed
Carboxylic Acids: Formed through hydrolysis.
Esters: Formed through reaction with alcohols.
Amides: Formed through reaction with amines.
Aldehydes: Formed through reduction reactions
Scientific Research Applications
®-2-Acetoxypropionic acid chloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Acetoxypropionic acid chloride involves its high electrophilicity due to the presence of the acid chloride functional group. This makes it highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acid chloride with similar reactivity but lacking the acetoxy group.
Propionyl Chloride (C2H5COCl): Similar structure but without the acetoxy group.
Benzoyl Chloride (C6H5COCl): An aromatic acid chloride with different reactivity due to the presence of the benzene ring.
Uniqueness
®-2-Acetoxypropionic acid chloride is unique due to the presence of both the acetoxy and acid chloride functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and modification of organic molecules .
Properties
IUPAC Name |
[(2R)-1-chloro-1-oxopropan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZEIINTQJLOT-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289938 | |
Record name | (2R)-2-(Acetyloxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-19-4 | |
Record name | (2R)-2-(Acetyloxy)propanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53636-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(Acetyloxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-2-Acetoxypropionyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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